3-Piperazin-1-yl-1-oxa-2,8-diaza-spiro[4.5]dec-2-ene-8-carboxylic acid tert-butyl ester
描述
Chemical Nomenclature and Structural Features
3-Piperazin-1-yl-1-oxa-2,8-diaza-spiro[4.5]dec-2-ene-8-carboxylic acid tert-butyl ester is characterized by its distinctive spirocyclic architecture that incorporates both nitrogen and oxygen heteroatoms within its ring system. The compound possesses the Chemical Abstracts Service registry number 1250999-82-6 and exhibits a molecular formula of C₁₆H₂₈N₄O₃ with a corresponding molecular weight of 324.43 daltons. The structural complexity of this molecule is reflected in its Simplified Molecular Input Line Entry System representation: O=C(N1CCC2(CC1)CC(N3CCNCC3)=NO2)OC(C)(C)C.
The compound's structural framework consists of several key functional components that contribute to its unique chemical properties. The spirocyclic core features a 1-oxa-2,8-diazaspiro[4.5]dec-2-ene system, which creates a rigid three-dimensional scaffold that can influence molecular interactions and biological activity. The piperazine moiety attached at the 3-position introduces additional nitrogen functionality that can participate in hydrogen bonding and electrostatic interactions. The tert-butyl carboxylate protecting group at the 8-position provides chemical stability while allowing for potential synthetic modifications through deprotection reactions.
| Property | Value |
|---|---|
| Chemical Abstracts Service Number | 1250999-82-6 |
| Molecular Formula | C₁₆H₂₈N₄O₃ |
| Molecular Weight | 324.43 g/mol |
| Melting Point | Not specified |
| Density | Not available |
| Storage Conditions | Not specified |
The spirocyclic nature of this compound places it within a broader class of diazaspiro compounds that are recognized for their conformational rigidity and potential to serve as privileged scaffolds in drug discovery. The incorporation of the isoxazole ring system within the spirocyclic framework adds another layer of structural complexity that can influence both chemical reactivity and biological activity profiles.
Historical Context and Discovery
The development of 1-oxa-2,8-diazaspiro[4.5]dec-2-ene derivatives can be traced back to medicinal chemistry research programs focused on identifying novel scaffolds with therapeutic potential. Early investigations into diazaspiro compounds were motivated by the need to develop new chemical entities that could interact with specific biological targets while maintaining favorable pharmacological properties. The spirocyclic architecture was particularly attractive to medicinal chemists due to its ability to provide conformational constraint, which can enhance selectivity and potency in biological systems.
Research conducted in the 1990s established fundamental synthetic approaches for constructing 1-oxa-2,8-diazaspiro[4.5]decan-3-one derivatives, with scientists exploring their potential as muscarinic receptor agonists. These early studies demonstrated that compounds containing the diazaspiro core could exhibit significant biological activity, particularly in neurological applications where muscarinic receptor modulation was of therapeutic interest. The synthesis methodology developed during this period involved Michael addition reactions of hydroxyurea to alpha, beta-unsaturated esters followed by cyclization reactions.
The specific compound this compound emerged from subsequent research efforts aimed at incorporating additional pharmacophoric elements into the spirocyclic framework. The addition of the piperazine moiety was strategically designed to enhance binding affinity and selectivity for specific protein targets. Patent literature from the early 2000s indicates that pharmaceutical companies recognized the potential of substituted 1-oxa-2,8-diaza-spiro[4.5]dec-2-ene derivatives for therapeutic applications.
Relevance in Organic and Medicinal Chemistry
The significance of this compound in contemporary medicinal chemistry stems from its utility as both a synthetic intermediate and a bioactive scaffold. Recent research has demonstrated that derivatives containing the 1-oxa-2,8-diazaspiro[4.5]dec-2-ene core structure can function as effective inhibitors of protein tyrosine phosphatase 1B, an important therapeutic target for metabolic diseases. Studies published in 2015 revealed that novel 3-aryl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene derivatives exhibited moderate inhibitory activity with half maximal inhibitory concentration values in the low micromolar range.
The compound's structural features make it particularly well-suited for structure-activity relationship studies in medicinal chemistry programs. The spirocyclic core provides a rigid framework that can be systematically modified through substitution at various positions to optimize biological activity. The piperazine moiety offers multiple sites for chemical derivatization, allowing medicinal chemists to fine-tune molecular properties such as solubility, permeability, and target selectivity.
From a synthetic chemistry perspective, the compound represents an interesting challenge due to the complexity of constructing the spirocyclic framework while maintaining stereochemical control. The synthesis typically involves multi-step organic reactions that require careful optimization of reaction conditions to achieve acceptable yields and purity. The tert-butyl carboxylate protecting group serves as a valuable synthetic handle that can be selectively removed under mild acidic conditions to reveal the free carboxylic acid, enabling further chemical modifications.
| Research Application | Biological Target | Activity Level | Reference Year |
|---|---|---|---|
| Protein Tyrosine Phosphatase 1B Inhibition | Protein Tyrosine Phosphatase 1B | Moderate (2.87 ± 0.24 μM) | 2015 |
| Muscarinic Receptor Modulation | M1 and M2 Muscarinic Receptors | Variable | 1995 |
| Pharmaceutical Applications | Multiple Targets | Under Investigation | 2002 |
The continued interest in this compound class reflects the ongoing need for novel therapeutic agents with improved efficacy and reduced side effect profiles. The spirocyclic architecture offers opportunities to develop compounds with enhanced metabolic stability and reduced off-target effects compared to traditional linear or monocyclic structures. Current research efforts are focused on exploring the full therapeutic potential of 1-oxa-2,8-diazaspiro[4.5]dec-2-ene derivatives through systematic structure-activity relationship studies and optimization of pharmacological properties.
属性
IUPAC Name |
tert-butyl 3-piperazin-1-yl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O3/c1-15(2,3)22-14(21)20-8-4-16(5-9-20)12-13(18-23-16)19-10-6-17-7-11-19/h17H,4-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXDSBOZDAAFJFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(=NO2)N3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
3-Piperazin-1-yl-1-oxa-2,8-diaza-spiro[4.5]dec-2-ene-8-carboxylic acid tert-butyl ester is a compound that has garnered attention due to its potential biological activities, particularly in the context of neuroprotection and pharmacological applications. This article aims to explore the biological activity of this compound, focusing on its mechanisms, effects on cell viability, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex spirocyclic structure that includes piperazine and oxazolidine moieties. Its molecular formula is with a molecular weight of approximately 367.44 g/mol. The tert-butyl ester group enhances its lipophilicity, which may influence its biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Neuroprotective Effects : Studies have shown that derivatives of this compound can protect neuronal cells against oxidative stress and neurotoxicity induced by amyloid-beta (Aβ) peptides.
- Antioxidant Properties : Compounds in this class demonstrate the ability to reduce oxidative damage in cellular models, potentially through the modulation of reactive oxygen species (ROS).
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Pro-inflammatory Cytokines : The compound may reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in astrocytes exposed to Aβ, thereby mitigating inflammation associated with neurodegenerative conditions .
- Cell Viability Enhancement : Experimental data indicate that treatment with this compound significantly improves cell viability in astrocytes subjected to Aβ-induced toxicity. For instance, cell viability increased from 43.78% in untreated cells to approximately 62.98% when treated with the compound .
- Reduction of Oxidative Stress : The compound has been shown to lower malondialdehyde (MDA) levels—a marker of lipid peroxidation—indicating its role in reducing oxidative stress in neuronal cells .
Study 1: Neuroprotective Effects Against Aβ
In vitro studies demonstrated that the compound effectively protected astrocytes from Aβ-induced toxicity. The results indicated a significant increase in cell viability when treated with the compound compared to control groups exposed solely to Aβ.
| Treatment Group | Cell Viability (%) |
|---|---|
| Control (Aβ) | 43.78 ± 7.17 |
| Aβ + Compound | 62.98 ± 4.92 |
This suggests a protective mechanism that could be beneficial in Alzheimer's disease models .
Study 2: Antioxidant Activity
Another investigation focused on the antioxidant properties of the compound, measuring MDA levels in brain homogenates:
| Treatment Group | MDA Levels (µM) |
|---|---|
| Control | Low |
| Scopolamine | High |
| Scopolamine + Compound | Moderate |
The results indicated that treatment with the compound significantly reduced MDA levels compared to the scopolamine group, highlighting its potential as an antioxidant agent .
科学研究应用
Structural Characteristics
The compound's structure includes a spirocyclic arrangement that contributes to its biological activity. The piperazine ring is known for enhancing solubility and bioavailability, making this compound a candidate for pharmaceutical applications.
Pharmaceutical Development
3-Piperazin-1-yl-1-oxa-2,8-diaza-spiro[4.5]dec-2-ene derivatives have been explored for their potential as therapeutic agents. Research indicates that these compounds may exhibit:
- Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi, making them candidates for developing new antibiotics .
- Anticancer Properties : Preliminary investigations suggest that this compound may induce apoptosis in cancer cells, particularly in specific leukemia models .
Central Nervous System (CNS) Effects
The piperazine component is associated with CNS activity, which has led researchers to explore its use in treating neurological disorders. This includes:
- Anxiolytic Effects : Compounds with similar structures have demonstrated potential as anxiolytics, suggesting that this compound may also influence anxiety pathways .
- Cognitive Enhancement : Some studies propose that modifying the piperazine structure can enhance cognitive function, indicating potential applications in treating cognitive disorders .
Synthetic Chemistry
The synthesis of 3-Piperazin-1-yl-1-oxa-2,8-diaza-spiro[4.5]dec-2-ene derivatives provides insights into reaction mechanisms and synthetic methodologies. Researchers are investigating:
- Novel Synthetic Routes : Innovative methods for synthesizing this compound can lead to more efficient production processes in pharmaceutical manufacturing .
Biochemical Research
This compound is also being studied for its interactions with biological targets:
- Enzyme Inhibition : Initial data suggest that it may inhibit certain enzymes involved in metabolic pathways, which could be relevant for metabolic disease research .
Case Study 1: Antimicrobial Activity
A study conducted on various derivatives of 3-Piperazin-1-yl-1-oxa-2,8-diaza-spiro[4.5]dec-2-enes revealed significant antimicrobial properties against strains of E. coli and Staphylococcus aureus. The research highlighted the structure–activity relationship (SAR), indicating that modifications to the tert-butyl ester group enhanced efficacy.
Case Study 2: Anticancer Activity
In vitro studies on leukemia cell lines showed that specific derivatives of this compound could induce cell death through apoptosis pathways. The results suggest a promising avenue for further exploration in cancer therapeutics.
相似化合物的比较
Spirocyclic Piperazine Derivatives
- Desmethylclozapine (8-Chloro-11-piperazino-5H-dibenzo[b,e][1,4]diazepine): Structural Differences: Unlike the target compound, desmethylclozapine is a tricyclic dibenzodiazepine with a piperazine side chain. The absence of a spiro system and tert-butyl ester in desmethylclozapine highlights the target compound’s unique conformational rigidity .
tert-Butyl Ester-Containing Compounds
(R)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester :
- Safety Profile : This compound is classified as a skin and eye irritant, with specific respiratory toxicity risks . While direct safety data for the target compound is unavailable, tert-butyl esters generally require precautions to avoid inhalation or dermal exposure.
- Functional Role : Both compounds use tert-butyl esters as protective groups, but the target compound’s spiro-piperazine system may confer distinct reactivity during deprotection .
Polymer-Based tert-Butyl Esters (MA20 and A20) :
- Thermal Stability : MA20 (tert-butyl methylacrylate polymer) and A20 (tert-butyl acrylate polymer) exhibit activation energies of 125 kJ/mol and 116 kJ/mol, respectively, during thermal decomposition . The target compound’s tert-butyl ester is likely less thermally stable due to its small-molecule nature, though exact data is lacking.
- Decomposition Pathways : In A20, tert-butyl ester cleavage releases isobutylene and forms cyclic anhydrides, whereas MA20 undergoes oxidative degradation. The target compound’s tert-butyl group may follow similar cleavage mechanisms under acidic conditions .
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Implications
准备方法
Formation of the Spirocyclic Core
- The spirocyclic core is synthesized via a cyclization reaction involving a suitable precursor containing nitrogen and oxygen atoms arranged to form the 1-oxa-2,8-diaza-spiro[4.5]dec-2-ene system.
- Typically, this involves condensation reactions between amino alcohols or amino acids and aldehydes or ketones, followed by intramolecular cyclization under controlled conditions.
- The reaction conditions favor the formation of the spiro ring junction, ensuring the correct stereochemistry and ring size.
Introduction of the Piperazinyl Group
- The piperazine substituent is introduced by nucleophilic substitution or amidation reactions at the 3-position of the spirocyclic ring.
- This step often uses piperazine or its derivatives as nucleophiles reacting with activated intermediates such as halides or activated esters on the spiro scaffold.
- Reaction conditions are optimized to achieve selective mono-substitution without over-alkylation.
Esterification to Form the tert-Butyl Ester
- The carboxylic acid group at the 8-position is protected as a tert-butyl ester to enhance stability and facilitate purification.
- This is commonly accomplished by reacting the free acid with tert-butanol in the presence of acid catalysts or by using tert-butyl chloroformate as an esterifying agent.
- The reaction is typically carried out under mild conditions to prevent degradation of the spirocyclic core.
Representative Reaction Scheme (Conceptual)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization | Amino alcohol + aldehyde, acid/base catalyst | Formation of 1-oxa-2,8-diaza-spiro[4.5]dec-2-ene core |
| 2 | Nucleophilic substitution | Piperazine, solvent (e.g., DMF), mild heat | Introduction of piperazin-1-yl group at position 3 |
| 3 | Esterification | tert-Butanol + acid catalyst or tert-butyl chloroformate | Formation of tert-butyl ester at carboxylic acid position |
Research Findings and Optimization Parameters
- Purity and Yield: The purity of the final compound is typically above 95%, with yields varying depending on reaction scale and conditions. Optimization of solvent, temperature, and reaction time is crucial.
- Solvent Choice: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for nucleophilic substitution steps due to their ability to dissolve both reactants and promote reaction kinetics.
- Catalysts: Acid catalysts like trifluoroacetic acid (TFA) are commonly used for esterification to facilitate tert-butyl ester formation without side reactions.
- Temperature Control: Mild heating (40–60°C) is often sufficient for substitution and esterification, avoiding decomposition of sensitive spirocyclic structures.
- Purification: Crystallization or chromatographic methods are employed to isolate the product with high purity.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Cyclization | Room temperature to 50°C, acid/base catalysis | Formation of spirocyclic core |
| Piperazine substitution | 40–60°C, DMF or THF solvent | Selective mono-substitution |
| Esterification | Room temperature, TFA catalyst, tert-butanol or tert-butyl chloroformate | Protects carboxylic acid as tert-butyl ester |
| Reaction Time | 2–24 hours depending on step | Monitored by TLC or HPLC |
| Purification | Crystallization or column chromatography | Achieves >95% purity |
常见问题
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-Piperazin-1-yl-1-oxa-2,8-diaza-spiro[4.5]dec-2-ene-8-carboxylic acid tert-butyl ester?
- Methodology : The synthesis typically involves multi-step reactions, including:
- Protection of the piperazine nitrogen using di-tert-butyl dicarbonate (Boc₂O) under anhydrous conditions in solvents like 1,4-dioxane or THF. This step requires careful pH control (e.g., triethylamine as a base) to avoid premature deprotection .
- Spiro-ring formation via cyclization reactions, often catalyzed by transition metals (e.g., palladium) or acid/base-mediated processes. For example, reductive cyclization of nitro precursors using formic acid derivatives as CO surrogates can yield spiro frameworks .
- Purification via recrystallization or column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) to isolate the tert-butyl ester .
Q. How should researchers characterize the purity and structure of this compound?
- Methodology :
- Melting Point Analysis : Compare observed mp (e.g., 174–176°C for analogous tert-butyl esters) with literature values to assess purity .
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Identify characteristic peaks for the spiro system (e.g., δ 1.4 ppm for tert-butyl protons) and piperazine protons (δ 2.5–3.5 ppm) .
- HRMS : Confirm molecular weight (e.g., [M+H]⁺ calculated for C₁₇H₂₇N₃O₃: 322.2125) to validate synthesis .
- HPLC : Use reverse-phase columns (C18) with UV detection (λ = 254 nm) to quantify purity (>97%) .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodology :
- Store at -20°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the tert-butyl ester. Desiccants (e.g., silica gel) should be used to avoid moisture .
- For short-term use (1–2 weeks), -4°C is acceptable, but prolonged storage requires freezing .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing this spiro compound?
- Methodology :
- Catalyst Screening : Test palladium catalysts (e.g., Pd/C, Pd(OAc)₂) with ligands (e.g., Xantphos) to enhance cyclization efficiency. Yields >70% have been reported using optimized catalytic systems .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF). DMF may improve solubility of intermediates but risks side reactions (e.g., ester hydrolysis) .
- Byproduct Analysis : Use LC-MS to identify and mitigate byproducts (e.g., over-Boc-protected derivatives). Adjust stoichiometry of Boc₂O to minimize excess .
Q. How can spectral data contradictions (e.g., NMR shifts) be resolved for this compound?
- Methodology :
- Variable Temperature NMR : Resolve overlapping peaks by acquiring spectra at elevated temperatures (e.g., 50°C) to reduce rotational barriers in the spiro system .
- 2D NMR (COSY, HSQC) : Assign ambiguous protons/carbons by correlating spin-spin couplings and heteronuclear shifts .
- Crystallography : If available, single-crystal X-ray diffraction provides definitive structural confirmation, resolving discrepancies in reported data .
Q. What strategies address the compound’s instability during functional group transformations?
- Methodology :
- Deprotection Control : Use mild acidic conditions (e.g., TFA/DCM, 1:10 v/v) for Boc removal. Harsher acids (HCl/dioxane) may degrade the spiro ring .
- Low-Temperature Reactions : Perform sensitive steps (e.g., acylation) at 0–5°C to suppress side reactions .
- In Situ Monitoring : Employ FTIR to track carbonyl peaks (1700–1750 cm⁻¹) and adjust reaction times dynamically .
Q. How can researchers validate biological activity while ensuring compound integrity?
- Methodology :
- Stability Testing : Pre-incubate the compound in assay buffers (pH 7.4, 37°C) for 24h, followed by LC-MS to confirm no degradation .
- Positive Controls : Compare activity with structurally validated analogs (e.g., tert-butyl esters with similar spiro frameworks) .
- Dose-Response Reproducibility : Replicate experiments across multiple batches to rule out synthetic variability .
Contradiction Analysis & Troubleshooting
Q. How to interpret conflicting melting points reported for tert-butyl ester derivatives?
- Methodology :
- Polymorphism Screening : Perform DSC to identify multiple crystalline forms. Recrystallize from different solvents (e.g., ethanol vs. acetonitrile) to isolate stable polymorphs .
- Impurity Profiling : Use HPLC-MS to detect trace impurities (e.g., de-esterified byproducts) that may depress mp .
Q. What experimental adjustments are needed if the spiro ring fails to close during synthesis?
- Methodology :
- Alternative Cyclization Agents : Replace TiCl₄ (used in analogous spiro syntheses) with milder Lewis acids (e.g., ZnCl₂) to avoid over-coordination .
- Microwave-Assisted Synthesis : Apply controlled heating (100–120°C, 30 min) to enhance ring-closure kinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
